molecular formula C5H12O<br>CH3(CH2)2CHOHCH3<br>C5H12O B147160 3-Methyl-2-butanol CAS No. 598-75-4

3-Methyl-2-butanol

Cat. No.: B147160
CAS No.: 598-75-4
M. Wt: 88.15 g/mol
InChI Key: MXLMTQWGSQIYOW-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic odor and is commonly used as a solvent and an intermediate in the manufacture of other chemicals .

Synthetic Routes and Reaction Conditions:

    Hydration of 3-Methyl-1-butene: One of the primary methods to synthesize 3-Methyl-2-butanol is through the hydration of 3-Methyl-1-butene.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 3-Methyl-1-butene.

Industrial Production Methods:

    Vapor-phase Dehydrogenation: Industrially, this compound can be produced by the vapor-phase dehydrogenation of this compound over a silica-supported copper catalyst.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3-Methyl-2-butanone.

    Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of alkenes.

    Substitution: When treated with hydrogen bromide, this compound undergoes a substitution reaction to form 2-Bromo-3-methylbutane. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Dehydration: Sulfuric acid.

    Substitution: Hydrogen bromide.

Major Products:

    Oxidation: 3-Methyl-2-butanone.

    Dehydration: Alkenes.

    Substitution: 2-Bromo-3-methylbutane.

Mechanism of Action

The mechanism of action of 3-Methyl-2-butanol involves its interaction with various molecular targets and pathways:

    Protonation and Dehydration: In acid-catalyzed reactions, this compound is protonated by the acid catalyst, leading to the formation of a carbocation intermediate.

    Nucleophilic Substitution: In substitution reactions, the hydroxyl group of this compound is protonated, leading to the formation of a carbocation intermediate. .

Comparison with Similar Compounds

3-Methyl-2-butanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. Its ability to act as a solvent, intermediate, and reference compound in various fields highlights its versatility .

Properties

IUPAC Name

3-methylbutan-2-ol
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InChI

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3
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InChI Key

MXLMTQWGSQIYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)O
Source PubChem
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Molecular Formula

C5H12O
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DSSTOX Substance ID

DTXSID20862268
Record name 2-Methyl-3-butanol
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Molecular Weight

88.15 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methyl-2-butanol
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Boiling Point

112.00 to 114.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-2-butanol
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Solubility

56 mg/mL at 25 °C
Record name 3-Methyl-2-butanol
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Density

0.815-0.821
Record name 3-Methyl-2-butanol
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Vapor Pressure

9.15 [mmHg]
Record name 3-Methyl-2-butanol
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CAS No.

598-75-4, 1517-66-4
Record name 3-Methyl-2-butanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-2-butanol?

A1: this compound has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't detail specific spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry. [, , ]

Q3: Are there any studies on the performance and applications of this compound under various conditions?

A3: Research has explored its use in binary and ternary systems with compounds like 2-methylpentane and 3-methyl-2-butanone, examining vapor-liquid equilibria at different temperatures and pressures. [, , ] Additionally, its behavior in mixtures with propylene carbonate has been investigated for excess molar enthalpies and volumes. []

Q4: What is the role of this compound in catalytic reactions?

A4: this compound is primarily featured as a reactant or product in catalytic reactions, particularly in studies focusing on dehydrogenation to produce 3-methyl-2-butanone (methyl isopropyl ketone). [] It also serves as a starting material in the synthesis of chiral auxiliaries for asymmetric hydrogenation reactions. []

Q5: How does the structure of silica-supported Cu catalysts affect the dehydrogenation of this compound?

A5: Research indicates that silica-supported Cu catalysts prepared with mannitol exhibit high activity for this compound dehydrogenation due to the formation of highly dispersed Cu nanoparticles. [] This highlights the importance of catalyst preparation methods on catalytic activity.

Q6: Have there been any computational studies on this compound?

A6: Yes, high-level ab initio calculations were used to investigate the unimolecular dissociation of ionized this compound, suggesting the formation of a hydrogen-bridged complex during the reaction. [] Molecular simulations were also employed to predict the separation of this compound from its isomers in STW-type zeolites. []

Q7: How does the structure of this compound influence its reactivity?

A7: Studies on the reactions of hydroxyl radicals with various alcohols, including this compound, revealed a relationship between the molecule's structure and its reactivity. [, ] This suggests that structural modifications could impact its interaction with other molecules.

Q8: Are there studies comparing the behavior of this compound with its isomers?

A8: Yes, research has investigated the separation of this compound from other pentanol isomers using various techniques, highlighting the subtle structural differences that influence their properties and interactions. [, , , , ]

Q9: What information is available regarding the stability of this compound?

A9: While specific stability data isn't provided in the abstracts, its presence as a volatile compound in various studies suggests potential volatility and a need for appropriate storage conditions. [, , ]

Q10: Is there information about SHE regulations, PK/PD, in vitro/vivo efficacy, or resistance related to this compound?

A10: The provided research primarily focuses on the physicochemical properties and catalytic applications of this compound. Information about SHE regulations, PK/PD, in vitro/vivo efficacy, or resistance would require further investigation beyond these abstracts.

Q11: What are the known toxicological properties of this compound?

A11: Research indicates potential genotoxicity of this compound using luminescent and light absorption umu tests. [] This emphasizes the importance of handling this compound with caution and following appropriate safety protocols.

Q12: Are there studies on the metabolism of this compound in living organisms?

A12: Yes, studies on mice exposed to isopentane identified this compound as a metabolite, suggesting its potential presence and effects in biological systems. []

Q13: What is known about the environmental impact and degradation of this compound?

A14: While the provided abstracts don't directly address its environmental fate, its identification as a volatile organic compound in various settings, including natural water systems and indoor environments, suggests potential for environmental release and transport. [, ]

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